(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

Enantiomeric purity Chiral building block procurement Stereochemical specification

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide (CAS 132635-95-1) is a bicyclic chiral cyclic sulfamidate—specifically a [1,2,3]-oxathiazolidine-2,2-dioxide—derived from (S)-prolinol. It features a fused [3.3.0] ring system (C₅H₉NO₃S, MW 163.19) in which the sulfamidate moiety simultaneously serves as an N-protecting group and an activating leaving group for nucleophilic displacement at the C–O bond.

Molecular Formula C5H9NO3S
Molecular Weight 163.2 g/mol
CAS No. 132635-95-1
Cat. No. B182679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide
CAS132635-95-1
Molecular FormulaC5H9NO3S
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1CC2COS(=O)(=O)N2C1
InChIInChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H,1-4H2/t5-/m0/s1
InChIKeyWFFHPXGNIIMFHE-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide (CAS 132635-95-1): Procurement-Grade Chiral Cyclic Sulfamidate Building Block for Asymmetric Synthesis


(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide (CAS 132635-95-1) is a bicyclic chiral cyclic sulfamidate—specifically a [1,2,3]-oxathiazolidine-2,2-dioxide—derived from (S)-prolinol [1]. It features a fused [3.3.0] ring system (C₅H₉NO₃S, MW 163.19) in which the sulfamidate moiety simultaneously serves as an N-protecting group and an activating leaving group for nucleophilic displacement at the C–O bond [2]. This compound functions as a stoichiometric chiral building block for the enantioselective construction of 2-substituted pyrrolidines, 2-(dialkylamino)methylpyrrolidines, and related nitrogen heterocycles, with the (S)-configuration at the bridgehead carbon (C3a) determined by the starting (S)-prolinol [1][3]. Commercially, the (S)-enantiomer is offered at ≥98% chemical purity with ≥99% enantiomeric excess (ee) by multiple vendors, while the (R)-enantiomer (CAS 143577-46-2) and the racemate (CAS 143577-49-5) lack comparable documented ee specifications .

Why Generic Substitution of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide Fails: Enantiomer Identity and Sulfamidate Reactivity Are Not Interchangeable


Substituting the (S)-enantiomer (CAS 132635-95-1) with its (R)-antipode (CAS 143577-46-2), the racemic mixture (CAS 143577-49-5), or non-cyclic amino alcohol alternatives fundamentally alters stereochemical outcomes in downstream reactions. The (S)-configuration at C3a is directly transferred from (S)-prolinol and dictates the absolute configuration of the 2-substituted pyrrolidine products obtained after nucleophilic ring-opening and hydrolysis [1]. Using the (R)-enantiomer yields the opposite enantiomeric series; using the racemate produces racemic products that require additional chiral separation [2]. Furthermore, the cyclic sulfamidate scaffold provides simultaneous N-protection and C–O activation that is mechanistically distinct from alternative protection/activation strategies: the rigid bicyclic framework ensures regiospecific attack at the C–O bond rather than at sulfur, a selectivity not guaranteed with acyclic sulfamates or N-protected amino alcohols [1]. Procuring a building block without verified enantiomeric excess introduces risk of unpredictable diastereomeric ratios in multi-step syntheses, making defined (S)-enantiomer specification a critical procurement criterion rather than a trivial interchangeable parameter.

Product-Specific Quantitative Evidence Guide: (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide vs. Closest Analogs


Enantiomeric Excess Specification: (S)-Enantiomer (≥99% ee) vs. (R)-Enantiomer (no ee specified)

Commercially, the (S)-enantiomer (CAS 132635-95-1) is supplied with a documented enantiomeric excess specification of ≥99% ee (alongside ≥98% chemical purity) by major vendors . In contrast, the (R)-enantiomer (CAS 143577-46-2) is routinely listed at 95% chemical purity without a published ee value . For asymmetric synthesis applications where the stereochemical outcome depends on enantiopure starting material, the absence of a verified ee for the (R)-enantiomer introduces uncertainty in predicting product ee downstream.

Enantiomeric purity Chiral building block procurement Stereochemical specification

Stereochemical Fidelity in Nucleophilic Ring-Opening: (S)-Prolinol-Derived Sulfamidate vs. Alternative Amino Alcohol Frameworks

The (S)-prolinol-derived cyclic sulfamidate (CAS 132635-95-1) undergoes acid-catalysed nucleophilic ring-opening at the C–O position to furnish 2-substituted pyrrolidines with retention of configuration at the stereogenic center [1]. In the foundational study by Alker et al., this sulfamidate reacted with dialkylamines and methanol to yield 2-(N,N-dialkylamino)methylpyrrolidines and 2-(methoxymethyl)pyrrolidines after hydrolysis; the products retained the (S)-configuration derived from the starting prolinol [1]. By contrast, when serine-derived cyclic sulfamidates were employed with carbon nucleophiles, Wei and Lubell reported complete racemization due to β-elimination to a dehydroalanine intermediate followed by Michael addition [2]. The prolinol-derived scaffold lacks the acidic α-proton adjacent to the sulfamidate that triggers this racemization pathway, providing a structurally inherent advantage for stereochemical preservation.

Nucleophilic ring-opening Stereochemical retention Diastereoselectivity Cyclic sulfamidate

Regioselectivity of Nucleophilic Attack: Bicyclic Cyclic Sulfamidate vs. Acyclic N-Protected Amino Alcohols

The bicyclic [3.3.0] framework of (S)-tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide enforces regiospecific nucleophilic attack at the methylene carbon (C–O bond) rather than at the sulfur center [1]. This contrasts with acyclic N-sulfonyl amino alcohol derivatives, where nucleophiles may compete between substitution at carbon and attack at sulfur, leading to product mixtures and reduced yields. Posakony and Tewson demonstrated that N-benzyl-substituted cyclic sulfamidates react cleanly with fluoride (TBAF) to give fluoroamines with 95% ee after desulfonation, proceeding exclusively via C–O cleavage on multi-gram scale without chromatographic purification [2]. The thermal safety study of five-membered cyclic sulfamidates further confirms that the C–O bond is the kinetically preferred site of nucleophilic ring-opening, a feature attributed to ring strain and the leaving group ability of the sulfamidate nitrogen [3].

Regioselective ring-opening Cyclic sulfamidate C–O vs. S–O cleavage Building block comparison

Synthetic Accessibility and Precursor-Defined Stereochemistry: (S)-Prolinol Route vs. Alternative Chiral Pool Starting Materials

The (S)-cyclic sulfamidate (CAS 132635-95-1) is synthesized in a single step from (S)-prolinol and sulfuryl chloride at low temperature, with the stereochemistry at C3a being directly inherited from the starting amino alcohol without any stereochemical ambiguity [1]. Lowe and Reed established that (S)-prolinol-derived bicyclic sulfamidites exist as a pair of diastereomers differing only in configuration at sulfur, both of which oxidize to the same sulfamidate (the S=O dioxide) [2]. This contrasts with homologous amino alcohols such as 2(RS)-pyrrolidine-ethanol and 2(RS)-piperidine-ethanol, which yield single diastereomeric sulfamidite products but where the ring size (six-membered oxathiazinane vs. five-membered oxathiazolidine) alters ring-opening reactivity [2]. The prolinol-derived five-membered ring sulfamidate is documented to be process-scalable to multikilogram quantities, as noted in the 2022 thermal safety study of five-membered cyclic sulfamidates [3].

Chiral pool synthesis (S)-prolinol Cyclic sulfamidate preparation Stereochemical economy

Procurement-Ready Purity Profile: Vendor-Supplied (S)-Sulfamidate with Batch-Specific QC Documentation vs. Undocumented Comparator Batches

The (S)-enantiomer (CAS 132635-95-1) is stocked by multiple vendors who provide batch-specific analytical documentation including NMR, HPLC, and enantiomeric excess determination. For example, Aladdin Scientific supplies this compound at ≥98% purity and ≥99% ee with supporting QC data , and Fluorochem offers the compound with real-time stock availability and batch traceability . In contrast, the (R)-enantiomer (CAS 143577-46-2) is listed at 95% purity by Bidepharm and Leyan without reported ee values, and the racemic mixture (CAS 143577-49-5) is available from SynHet but without detailed QC documentation . The availability of certified enantiomeric excess for the (S)-enantiomer but not the (R)-enantiomer represents a material procurement differentiator for laboratories that require documented stereochemical purity for regulatory or reproducibility purposes.

Quality control Batch analysis Enantiomeric excess certification Procurement specification

Best Research and Industrial Application Scenarios for (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide Based on Quantitative Evidence


Enantioselective Synthesis of (S)-2-Substituted Pyrrolidine Pharmacophores

The primary and best-validated application of CAS 132635-95-1 is as a stoichiometric chiral building block for constructing enantiopure (S)-2-alkyl, (S)-2-aryl, and (S)-2-aminoalkyl pyrrolidines. Following the protocols of Alker et al. [1] and Cooper et al. , nucleophilic ring-opening with organolithium reagents, amines, or alkoxides, followed by acidic hydrolysis of the intermediate sulfamic acid, delivers 2-substituted pyrrolidines with retention of the (S)-configuration. The documented ≥99% ee of the starting sulfamidate translates directly to high enantiopurity in the pyrrolidine products, as demonstrated in the preparation of 2-(N,N-dialkylamino)methylpyrrolidines and 2-(methoxymethyl)pyrrolidine [1]. This application is particularly relevant for medicinal chemistry programs targeting chiral pyrrolidine-containing drug candidates (e.g., dopamine agonists, nicotinic receptor ligands, and kinase inhibitors) where absolute stereochemistry is pharmacophoric.

18F-Radiochemistry: Precursor for Chiral Fluoroamine PET Tracers

Posakony and Tewson established that N-benzyl cyclic sulfamidates derived from chiral amino alcohols serve as efficient precursors for [18F]-labeled fluoroamines via nucleophilic fluorination with TBAF, achieving 95% ee in the final fluoroamine products after desulfonation and deprotection [1]. The (S)-prolinol-derived sulfamidate scaffold is directly applicable to this radiochemistry workflow, where the defined (S)-stereochemistry, the regiospecific C–O fluorination, and the multi-gram scalability without chromatography make it a practical building block for PET tracer development. This application leverages the documented thermal stability of five-membered cyclic sulfamidates at process scale and the batch-certified enantiomeric purity available from commercial suppliers.

Synthesis of Enantiopure β-Amino Acid Derivatives via Sulfamidate Ring-Opening with Carbon Nucleophiles

Building on the general methodology of Bower and Gallagher for converting cyclic sulfamidates to substituted pyrrolidines and piperidines via reaction with stabilized enolates [1], the (S)-prolinol-derived sulfamidate CAS 132635-95-1 is ideally suited for preparing enantiopure heterocyclic β-amino acid derivatives. The rigid bicyclic framework ensures that enolate attack occurs exclusively at the C–O position, and the retention of (S)-configuration at the pyrrolidine 2-position is preserved throughout the ring-opening/lactamization sequence. This application scenario is particularly valuable for peptide mimetic and foldamer research programs that require configurational homogeneity in constrained amino acid building blocks.

Chiral Auxiliary and Ligand Precursor for Asymmetric Catalysis

The (S)-prolinol-derived sulfamidate has been employed as a precursor to chiral pyrrolidine-based ligands and organocatalysts. In the Ishii et al. JACS 2004 report on chiral pyrrolidine-pyridine conjugate base catalysts for asymmetric Michael additions [1], (S)-tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide (CAS 132635-95-1) was used as a key synthetic intermediate. The catalysts derived from this scaffold achieved 1,4-adducts in excellent yields with high enantio- and diastereoselectivities. The documented ≥99% ee of the commercially supplied (S)-sulfamidate directly supports the preparation of catalysts with defined chiral environments, making this compound a strategic procurement choice for laboratories developing novel asymmetric organocatalysts and chiral ligands.

Quote Request

Request a Quote for (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.